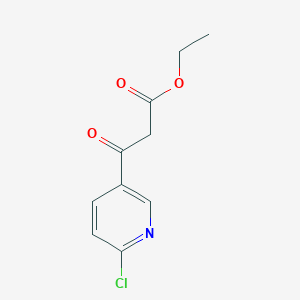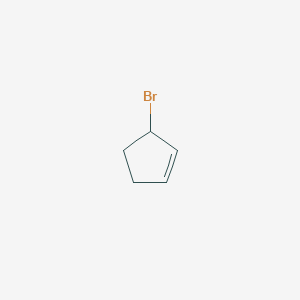
1,3-Dibromonaphthalene
Übersicht
Beschreibung
1,3-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 and a molecular weight of 285.96 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,3-Dibromonaphthalene has been studied theoretically . The elimination reaction of tetrabromonaphthalene resulted in the formation of 1,3-dibromonaphthalene rather than 1,4-dibromonaphthalene . This phenomenon was explained by theoretical investigation . The physical properties and optimization of tetrabromonaphthalene, 1,3-dibromonaphthalene, and 1,4-dibromonaphthalene were evaluated by the B3lyp/6-31+G(d,p) method .Chemical Reactions Analysis
The bromination of naphthalene and the synthesis of dibromosubstituted naphthalene derivatives have been a focus of research . The elimination reaction of tetrabromonaphthalene resulted in the formation of 1,3-dibromonaphthalene . The formation of 1,3-dibromonaphthalene was found to be favorable due to its higher HOMO–LUMO gap and dipole moment compared to 1,4-dibromonaphthalene .Physical And Chemical Properties Analysis
1,3-Dibromonaphthalene has a molecular weight of 285.96 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donor or acceptor count, and its rotatable bond count is 0 . Its exact mass is 285.88158 g/mol, and its monoisotopic mass is 283.88363 g/mol . Its topWissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1,3-Dibromonaphthalene can be used as an intermediate in the synthesis of various organic compounds, including hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives of naphthalenes .
Photobromination Studies
It may be used in photobromination studies to understand the mechanisms of bromination and the formation of specific brominated products .
Phosphorescence Research
Due to its phosphorescence properties, 1,3-Dibromonaphthalene could be studied for its potential use as a triplet excitation acceptor in materials science .
Theoretical Chemistry
The compound might be used in theoretical studies to predict physical properties and optimize other brominated naphthalenes .
Catalyst Research
It could be involved in research related to catalysis, particularly in reactions involving bromination .
Material Science
Scientists may explore its application in the development of new materials with desired properties like enhanced phosphorescence .
Wirkmechanismus
Target of Action
1,3-Dibromonaphthalene is a brominated derivative of naphthalene . It is primarily used as an intermediate in the industrial and laboratory preparation of hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives of naphthalenes . It is also increasingly important as a triplet excitation acceptor with useful phosphorescence properties .
Mode of Action
The mode of action of 1,3-Dibromonaphthalene is primarily through its interaction with naphthalene. The compound is formed through the photobromination of naphthalene with molecular bromine . This process gives only one stereoisomer, α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene . This tetrabromide then undergoes dehydrobromination to form 1,3-dibromonaphthalene .
Biochemical Pathways
The biochemical pathways involved in the formation of 1,3-Dibromonaphthalene are primarily the bromination and dehydrobromination reactions . These reactions involve the addition of bromine to naphthalene and the subsequent removal of hydrogen bromide .
Result of Action
The result of the action of 1,3-Dibromonaphthalene is the formation of a brominated naphthalene derivative . This compound is a key intermediate in the synthesis of various naphthalene derivatives . It also exhibits phosphorescence properties, making it useful in certain applications .
Action Environment
The action of 1,3-Dibromonaphthalene is influenced by environmental factors such as temperature and light. The bromination of naphthalene is performed under irradiation using an internal type irradiation apparatus below 10°C . This suggests that the reaction is sensitive to both light and temperature conditions .
Eigenschaften
IUPAC Name |
1,3-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXDEDLMJFARFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472507 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromonaphthalene | |
CAS RN |
52358-73-3 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)

![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
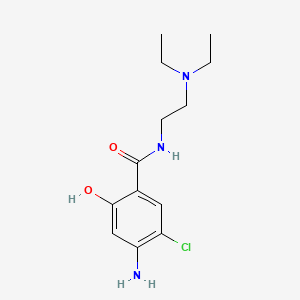

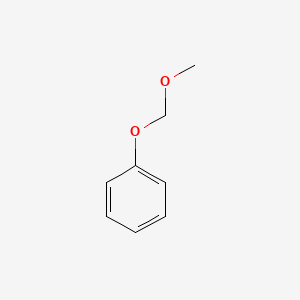
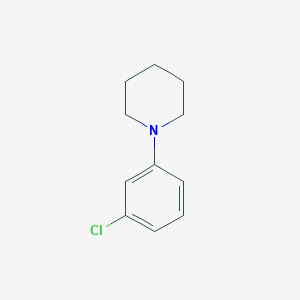
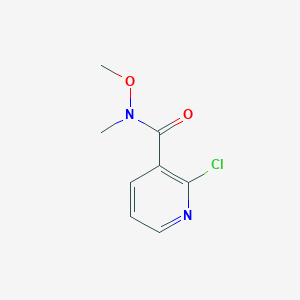
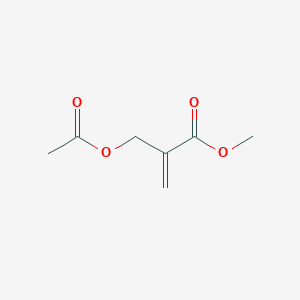
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)

